An In-depth Technical Guide to the Physical Properties of 1-Methylethyl 1-pentanesulfonate
An In-depth Technical Guide to the Physical Properties of 1-Methylethyl 1-pentanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylethyl 1-pentanesulfonate, also known as isopropyl pentanesulfonate, is an organic compound belonging to the sulfonate ester class. Sulfonate esters are recognized for their utility as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their function often revolves around the conversion of alcohols into good leaving groups for nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the known and predicted physical properties of 1-methylethyl 1-pentanesulfonate, alongside detailed experimental protocols for their determination.
Chemical Identity and Structure
The structural representation of 1-Methylethyl 1-pentanesulfonate is crucial for understanding its chemical behavior and physical properties.
Molecular Formula: C₈H₁₈O₃S[1]
Molecular Weight: 206.29 g/mol [1]
Chemical Structure:
Caption: Chemical structure of 1-Methylethyl 1-pentanesulfonate.
Synthesis
1-Methylethyl 1-pentanesulfonate can be synthesized via the esterification of 1-pentanesulfonic acid with isopropyl alcohol, typically in the presence of a catalyst.[1] While specific reaction conditions for this exact compound are not widely published, a general protocol can be outlined based on standard procedures for sulfonate ester formation.
Experimental Protocol: Synthesis of 1-Methylethyl 1-pentanesulfonate
Caption: General workflow for the synthesis of 1-Methylethyl 1-pentanesulfonate.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-pentanesulfonic acid and an excess of isopropyl alcohol.
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Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
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Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.
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Drying: Wash the organic layer with brine, and then dry it over an anhydrous salt like magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield the final 1-methylethyl 1-pentanesulfonate.
Physical Properties
A summary of the known and predicted physical properties of 1-methylethyl 1-pentanesulfonate is presented below.
| Property | Value/Description | Source |
| Appearance | Colorless liquid | [1] |
| Molecular Formula | C₈H₁₈O₃S | [1] |
| Molecular Weight | 206.29 g/mol | [1] |
| Boiling Point | 120-130°C at 10 mmHg | [1] |
| Melting Point | Not available in searched literature. Expected to be low, as it is a liquid at room temperature. | |
| Density | Not available in searched literature. | |
| Solubility | Expected to be soluble in polar organic solvents and have limited solubility in water. |
Experimental Protocols for Physical Property Determination
For novel compounds or when data is unavailable, direct experimental determination of physical properties is essential. Below are standard protocols for measuring key physical characteristics of a liquid sample like 1-methylethyl 1-pentanesulfonate.
Boiling Point Determination (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Caption: Workflow for boiling point determination using the capillary method.
Step-by-Step Methodology:
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Sample Preparation: Place a small amount of the liquid into a small test tube. Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.
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Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).
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Heating: Gently heat the bath. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly.
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Measurement: The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.
Density Determination
The density of a liquid can be determined by measuring the mass of a known volume.
Step-by-Step Methodology:
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Weighing: Accurately weigh a clean, dry pycnometer (specific gravity bottle) or a volumetric flask of a known volume.
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Filling: Fill the container with the liquid to the calibration mark, ensuring there are no air bubbles.
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Reweighing: Weigh the filled container.
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Calculation: The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by its volume.
Solubility Determination
A qualitative assessment of solubility in various solvents can provide valuable information about the polarity of the compound.
Step-by-Step Methodology:
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).
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Mixing: In a series of small test tubes, add a small, measured amount of 1-methylethyl 1-pentanesulfonate (e.g., 0.1 mL).
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Observation: To each tube, add a measured amount of a solvent (e.g., 1 mL), and vortex or shake the mixture.
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Classification: Observe if the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).
Predicted Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pentyl and isopropyl groups. The protons on the carbon adjacent to the sulfonate oxygen (the CH of the isopropyl group) would be shifted downfield. The pentyl chain would show characteristic multiplets, with the terminal methyl group appearing as a triplet.
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¹³C NMR: The carbon NMR would display distinct signals for each of the unique carbon atoms in the pentyl and isopropyl groups. The carbon of the isopropyl group attached to the oxygen would be significantly deshielded.
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IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the S=O stretching of the sulfonate group, typically in the region of 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 206. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the pentyl chain.
Safety and Handling
1-Methylethyl 1-pentanesulfonate is described as a corrosive substance that may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[1] All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide has synthesized the available information on the physical properties of 1-methylethyl 1-pentanesulfonate. While some key experimental data, such as melting point, density, and specific solubility, are not currently available in the public domain, this guide provides a robust framework for its characterization. The included synthesis overview and detailed experimental protocols for determining its physical properties offer a practical resource for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to fully elucidate the physical and chemical characteristics of this compound.
References
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1-Pentanesulfonic Acid, Isopropyl Ester Properties - Ontosight AI. (URL: [Link])
